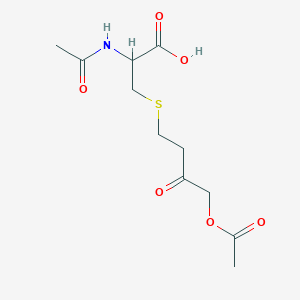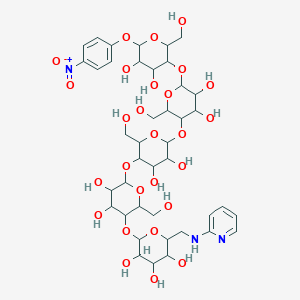
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety. The presence of these functional groups makes it an interesting subject for studies in chemistry, biology, and medicine.
准备方法
The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the nitrophenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the pyridylamino group: This step involves the reaction of a pyridine derivative with an amine group under basic conditions.
Glycosylation: The final step involves the attachment of the glucopyranoside moiety to the previously formed intermediate. This is typically achieved using a glycosyl donor and a suitable catalyst under anhydrous conditions.
化学反应分析
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridylamino group can undergo nucleophilic substitution reactions with various electrophiles under basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and kinetics.
Biology: It is used in enzyme assays to study the activity of glycosidases and other enzymes.
Industry: It can be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
作用机制
The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the compound. The pyridylamino group can participate in hydrogen bonding and other interactions with biological molecules. The glucopyranoside moiety can be recognized by glycosidases and other carbohydrate-processing enzymes, leading to the cleavage of the glycosidic bond and the release of the active compound.
相似化合物的比较
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl alpha-D-glucopyranoside: This compound lacks the pyridylamino group and has different reactivity and applications.
6’-Deoxy-6’-(2-pyridylamino)-alpha-D-glucopyranoside: This compound lacks the nitrophenyl group and has different chemical properties and uses.
4-Nitrophenyl beta-D-glucopyranoside: This compound has a different anomeric configuration and different reactivity and applications.
属性
CAS 编号 |
6691-22-1 |
|---|---|
分子式 |
C41H59N3O27 |
分子量 |
1025.9 g/mol |
IUPAC 名称 |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43) |
InChI 键 |
WLPQWCDFBKIWRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


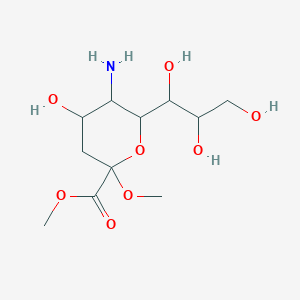
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
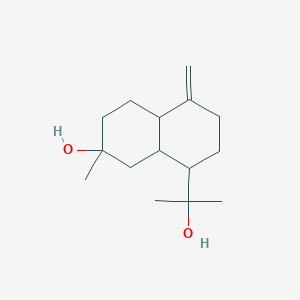

![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
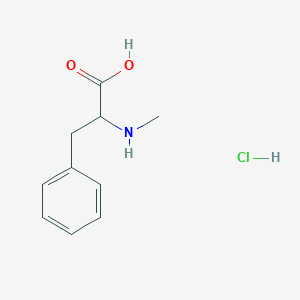
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
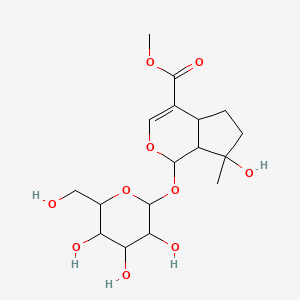


![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)

